molecular formula C17H19FN2O3S B3933735 N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3933735
M. Wt: 350.4 g/mol
InChI Key: URPBODOJHVGHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFG-16, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a selective inhibitor of HDACs, specifically targeting the HDAC6 isoform. HDAC6 is known to play a critical role in regulating the acetylation of α-tubulin, a protein involved in cellular trafficking and motility. By inhibiting HDAC6, N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide increases the acetylation of α-tubulin, leading to alterations in cellular trafficking and motility, as well as changes in gene expression and cellular signaling pathways.
Biochemical and Physiological Effects
N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, colon cancer, and leukemia. In addition, N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide exhibits several advantages for lab experiments, including its potent inhibitory activity against HDACs, its selectivity for HDAC6, and its ability to alter cellular trafficking and motility. However, N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

For research on N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide include the development of more potent and selective HDAC inhibitors, the optimization of N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide for improved pharmacokinetic properties, and the evaluation of N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in preclinical and clinical trials for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases.

Scientific Research Applications

N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. Recent studies have demonstrated that N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide exhibits potent inhibitory activity against a class of enzymes called histone deacetylases (HDACs), which play a critical role in gene expression and cellular signaling pathways. HDAC inhibitors have been shown to have therapeutic potential for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-12-4-9-16(10-13(12)2)20(24(3,22)23)11-17(21)19-15-7-5-14(18)6-8-15/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPBODOJHVGHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.